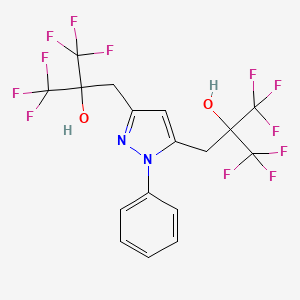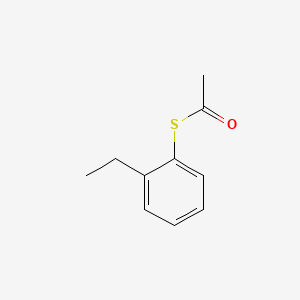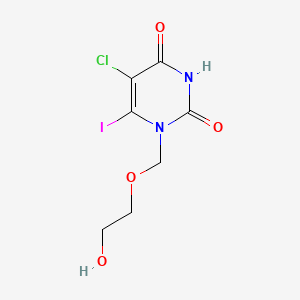
Meliatoxin B2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meliatoxin B2 is a limonoid compound derived from the genus Melia, particularly from the plant Melia azedarach, commonly known as the Chinaberry tree. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties and its role in traditional medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Meliatoxin B2 involves several steps, starting from basic triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions to form the characteristic limonoid structure. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves extraction from the Melia azedarach plant. The process includes harvesting the plant material, drying, and milling. The powdered plant material is then subjected to solvent extraction, typically using methanol or ethanol. The crude extract is further purified using chromatographic techniques to isolate this compound.
化学反応の分析
Types of Reactions
Meliatoxin B2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and acid or base catalysts.
Major Products Formed
科学的研究の応用
Chemistry: Used as a model compound for studying limonoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown promise in preclinical studies for treating various diseases.
Industry: Utilized in the development of eco-friendly pesticides and as a lead compound for drug development.
作用機序
Meliatoxin B2 exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating their activity. The compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Meliatoxin B2 is unique among limonoids due to its specific structural features and biological activities. Similar compounds include:
Meliatoxin B1: Another limonoid from Melia azedarach with similar but distinct biological activities.
Trichilin H: A limonoid with potent insecticidal properties.
Toosendanin: Known for its anti-cancer and insecticidal activities.
Compared to these compounds, this compound stands out for its broader range of pharmacological effects and its potential for therapeutic applications.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject of scientific research and a promising candidate for drug development and other industrial applications.
特性
CAS番号 |
87617-80-9 |
|---|---|
分子式 |
C34H44O12 |
分子量 |
644.7 g/mol |
IUPAC名 |
[19,20-diacetyloxy-6-(furan-3-yl)-11,18-dihydroxy-5,10,14-trimethyl-3,7-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-15-yl] 2-methylpropanoate |
InChI |
InChI=1S/C34H44O12/c1-15(2)29(41)46-30-33(7)22-11-23(39)32(6)21-10-19(37)24(18-8-9-42-13-18)31(21,5)12-20(38)26(32)34(22,14-43-30)27(40)25(44-16(3)35)28(33)45-17(4)36/h8-9,13,15,21-28,30,39-40H,10-12,14H2,1-7H3 |
InChIキー |
RVDWIBIPETYACU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OC1C2(C3CC(C4(C5CC(=O)C(C5(CC(=O)C4C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C)C6=COC=C6)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


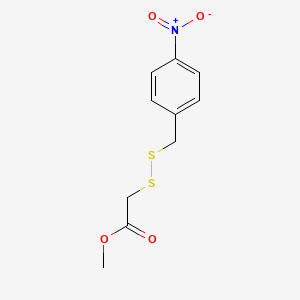

![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)
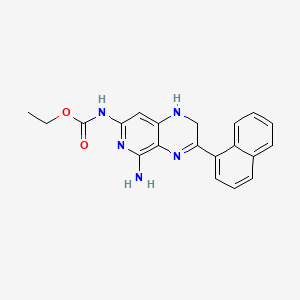
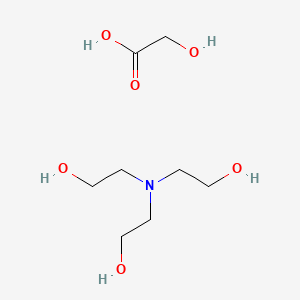
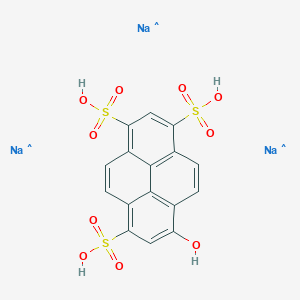
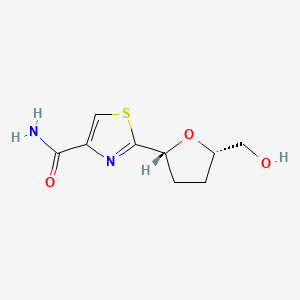
![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)

